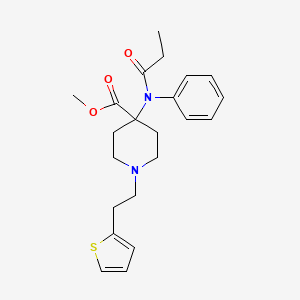
Thiofentanil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiofentanil is discontinued (DEA controlled substance). This compound is a synthetic analgesic with pharmacological effects similar to etorphine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Thiofentanil is a synthetic opioid analgesic with a potency much greater than morphine and fentanyl . While research regarding its applications is limited, available data suggest its potential use as an analgesic.
Analgesic Potency and Effects
- This compound's analgesic potency is approximately 3,260 times that of morphine and 22 times that of fentanyl in mice .
- In animal studies, this compound has shown pharmacological effects similar to etorphine hydrochloride (M99) .
- This compound also has an immobilization effect that is 2 to 3 times that of M99 .
Dependence Potential
- Animal studies suggest that this compound has a weaker physical dependence liability than morphine .
- In rats, physical dependence was not observed with intravenous injections of one dose per hour over 72 hours, nor in monkeys with 20 weeks of drug medication .
Synthesis of Thiofentanyl Analogs
- Thiofentanyl analogs can be synthesized using a similar method as fentanyl, showing high yields using a three-step synthetic strategy .
- Optimal conditions for synthesizing fentanyl can be directly translated to the syntheses of thiofentanyl analogs because they share a common synthetic pathway .
Table: Comparison of Analgesic Potency
| Drug | Analgesic Potency (Compared to Morphine) |
|---|---|
| Morphine | 1 |
| Fentanyl | 148 |
| This compound | 3,260 |
Note: Potency is relative to morphine, as determined in mice using the hot plate method .
Eigenschaften
CAS-Nummer |
60771-38-2 |
|---|---|
Molekularformel |
C22H28N2O3S |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
methyl 4-(N-propanoylanilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-3-20(25)24(18-8-5-4-6-9-18)22(21(26)27-2)12-15-23(16-13-22)14-11-19-10-7-17-28-19/h4-10,17H,3,11-16H2,1-2H3 |
InChI-Schlüssel |
JBZRLYJWUZOCQL-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
60771-38-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Thiofentanil; R 31826; R-31826; R31826; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















